molecular formula C10H14N4S2 B12588461 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione CAS No. 648414-41-9

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione

Cat. No.: B12588461
CAS No.: 648414-41-9
M. Wt: 254.4 g/mol
InChI Key: FNDPDPGVUZQGQE-UHFFFAOYSA-N
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Description

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione typically involves the reaction of 2-aminothiazole with diethylamine and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolo[5,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antifungal and antioxidant activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

Properties

CAS No.

648414-41-9

Molecular Formula

C10H14N4S2

Molecular Weight

254.4 g/mol

IUPAC Name

5-(diethylamino)-7-methyl-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione

InChI

InChI=1S/C10H14N4S2/c1-4-14(5-2)9-11-6(3)7-8(13-9)16-10(15)12-7/h4-5H2,1-3H3,(H,12,15)

InChI Key

FNDPDPGVUZQGQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C(=N1)SC(=S)N2)C

Origin of Product

United States

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